4-(Benzyloxy)pyridine-3-carboxamide
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Overview
Description
4-(Benzyloxy)pyridine-3-carboxamide is a heterocyclic organic compound with the molecular formula C13H12N2O2. This compound is characterized by a pyridine ring substituted with a benzyloxy group at the 4-position and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)pyridine-3-carboxamide typically involves the reaction of 4-hydroxy-3-nitropyridine with benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-(benzyloxy)-3-nitropyridine, which is then reduced to 4-(benzyloxy)pyridine-3-amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas. Finally, the amine is converted to the carboxamide by reacting with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reducing nitro groups.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: 4-(Benzyloxy)pyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridine-4-carboxamide: Similar structure but with different substitution positions.
4-(Benzyloxy)pyridine-2-carboxamide: Another isomer with the carboxamide group at the 2-position.
4-(Methoxy)pyridine-3-carboxamide: Similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group at the 4-position and the carboxamide group at the 3-position provides distinct properties that can be exploited in various applications .
Properties
IUPAC Name |
4-phenylmethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)11-8-15-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBUJNPTMFCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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